molecular formula C9H15N B13551962 Dispiro[3.0.3.1]nonan-9-amine

Dispiro[3.0.3.1]nonan-9-amine

Cat. No.: B13551962
M. Wt: 137.22 g/mol
InChI Key: ZJTJDVBRWOOUDK-UHFFFAOYSA-N
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Description

Dispiro[3.0.3.1]nonan-9-amine is a unique organic compound characterized by its distinctive spirocyclic structure. The compound features two cyclopropane rings fused to a central nonane ring, with an amine group attached at the ninth position. This structural arrangement imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.3.1]nonan-9-amine typically involves the formation of the spirocyclic framework followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide can yield spiro[cyclopropane-1,9′-fluorene] through a Corey–Chaykovsky reaction . This intermediate can then be further modified to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chelating ligands to stabilize intermediates are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Dispiro[3.0.3.1]nonan-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dispiro[3.0.3.1]nonan-9-amine finds applications in several scientific research domains:

Mechanism of Action

The mechanism of action of Dispiro[3.0.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also impart rigidity and stability, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Dispiro[3.0.3.1]nonan-9-amine is unique due to its specific ring structure and the presence of an amine group at the ninth position. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

dispiro[3.0.35.14]nonan-9-amine

InChI

InChI=1S/C9H15N/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6,10H2

InChI Key

ZJTJDVBRWOOUDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C23CCC3)N

Origin of Product

United States

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